hirudin (53-64), RGD- hirudin (53-64), RGD-
Brand Name: Vulcanchem
CAS No.: 135546-62-2
VCID: VC0141965
InChI: InChI=1S/C96H134N24O35/c1-6-47(4)79(94(153)120-33-13-19-68(120)93(152)113-59(26-30-75(131)132)85(144)110-58(25-29-74(129)130)86(145)115-62(36-50-20-22-52(122)23-21-50)89(148)117-66(95(154)155)34-46(2)3)119-87(146)60(27-31-76(133)134)111-84(143)57(24-28-73(127)128)112-88(147)61(35-49-14-8-7-9-15-49)116-90(149)64(39-77(135)136)108-72(126)44-105-83(142)63(38-69(98)123)114-80(139)48(5)106-92(151)67(45-121)118-91(150)65(40-78(137)138)109-71(125)43-104-82(141)56(18-12-32-101-96(99)100)107-70(124)42-103-81(140)54(97)37-51-41-102-55-17-11-10-16-53(51)55/h7-11,14-17,20-23,41,46-48,54,56-68,79,102,121-122H,6,12-13,18-19,24-40,42-45,97H2,1-5H3,(H2,98,123)(H,103,140)(H,104,141)(H,105,142)(H,106,151)(H,107,124)(H,108,126)(H,109,125)(H,110,144)(H,111,143)(H,112,147)(H,113,152)(H,114,139)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,146)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,99,100,101)/t47-,48-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-/m0/s1
SMILES: CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N
Molecular Formula: C96H134N24O35
Molecular Weight: 2184.2 g/mol

hirudin (53-64), RGD-

CAS No.: 135546-62-2

Main Products

VCID: VC0141965

Molecular Formula: C96H134N24O35

Molecular Weight: 2184.2 g/mol

hirudin (53-64), RGD- - 135546-62-2

CAS No. 135546-62-2
Product Name hirudin (53-64), RGD-
Molecular Formula C96H134N24O35
Molecular Weight 2184.2 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C96H134N24O35/c1-6-47(4)79(94(153)120-33-13-19-68(120)93(152)113-59(26-30-75(131)132)85(144)110-58(25-29-74(129)130)86(145)115-62(36-50-20-22-52(122)23-21-50)89(148)117-66(95(154)155)34-46(2)3)119-87(146)60(27-31-76(133)134)111-84(143)57(24-28-73(127)128)112-88(147)61(35-49-14-8-7-9-15-49)116-90(149)64(39-77(135)136)108-72(126)44-105-83(142)63(38-69(98)123)114-80(139)48(5)106-92(151)67(45-121)118-91(150)65(40-78(137)138)109-71(125)43-104-82(141)56(18-12-32-101-96(99)100)107-70(124)42-103-81(140)54(97)37-51-41-102-55-17-11-10-16-53(51)55/h7-11,14-17,20-23,41,46-48,54,56-68,79,102,121-122H,6,12-13,18-19,24-40,42-45,97H2,1-5H3,(H2,98,123)(H,103,140)(H,104,141)(H,105,142)(H,106,151)(H,107,124)(H,108,126)(H,109,125)(H,110,144)(H,111,143)(H,112,147)(H,113,152)(H,114,139)(H,115,145)(H,116,149)(H,117,148)(H,118,150)(H,119,146)(H,127,128)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,154,155)(H4,99,100,101)/t47-,48-,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,79-/m0/s1
Standard InChIKey QBHXCNOIZXPFAX-CBSKAYLISA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CC4=CNC5=CC=CC=C54)N
SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N
Canonical SMILES CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CC4=CNC5=CC=CC=C54)N
Sequence WGRGDSANGDFEEIPEEYL
Synonyms Arg-Gly-Asp-hirudin (53-64)
hirudin (53-64), RGD-
RGD-hirudin (53-64)
PubChem Compound 16131390
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator